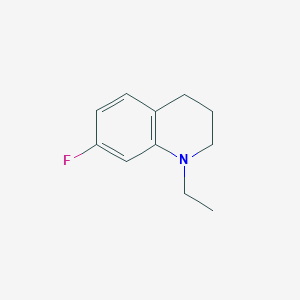![molecular formula C12H20O2 B13671208 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/no-structure.png)
9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-1-oxaspiro[55]undecan-4-one is a spirocyclic compound characterized by its unique structural feature of a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Prins cyclization reaction remains a viable method for large-scale synthesis. Optimization of reaction conditions and the use of cost-effective catalysts are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . . The compound’s unique structure allows for the exploration of new molecular targets and pathways.
Mécanisme D'action
The mechanism of action of 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, spirocyclic inhibitors of the MmpL3 protein of Mycobacterium tuberculosis have been synthesized using this scaffold . The compound’s effects are mediated through the inhibition of this protein, which is essential for the survival of the bacterium.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one include 1-oxa-9-azaspiro[5.5]undecane and 1,4,9-triazaspiro[5.5]undecan-2-one . These compounds share the spirocyclic structure but differ in the nature and position of heteroatoms within the ring.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and the presence of the oxaspiro ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
9,9-dimethyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)4-6-12(7-5-11)9-10(13)3-8-14-12/h3-9H2,1-2H3 |
Clé InChI |
HYRWAXLQLRLWIA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2(CC1)CC(=O)CCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)


![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
